molecular formula C8H4F4O2 B1297530 4-Fluoro-3-(trifluoromethyl)benzoic acid CAS No. 67515-55-3

4-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B1297530
CAS No.: 67515-55-3
M. Wt: 208.11 g/mol
InChI Key: WZBPZYCJUADXRS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the linear formula FC6H3(CF3)CO2H . It has a molecular weight of 208.11 .


Synthesis Analysis

The synthesis of this compound involves the coupling of N,N′-dicyclohexylcarbodiimide in dry N,N-dimethylformamide . It has also been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)c1ccc(F)c(c1)C(F)(F)F .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . It was also used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .


Physical And Chemical Properties Analysis

This compound has a melting point of 114-116 °C . It has a density of 1.5±0.1 g/cm3 and a boiling point of 256.9±40.0 °C at 760 mmHg .

Scientific Research Applications

Computational Chemistry and NMR Spectroscopy

  • Quantitative Structure-Metabolism Relationships : A study focused on a series of substituted benzoic acids, including 4-Fluoro-3-(trifluoromethyl)benzoic acid, employed computational chemistry and NMR spectroscopy to understand their metabolic fate in rats. This research provides insights into the physicochemical properties influencing the metabolism of benzoic acids, with implications for drug design and environmental chemistry (Ghauri et al., 1992).

Organic Synthesis

  • Directed Lithiation of Unprotected Benzoic Acids : Another study explored the ortho-lithiated species derived from benzoic acid under specific conditions, demonstrating methods to synthesize ortho-substituted products. This research is critical for developing synthetic routes to complex organic molecules (Bennetau et al., 1995).
  • Regioselective Metalation and Carboxylation : The regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce 2,6-bis(trifluoromethyl)benzoic acid showcases the application of this compound in developing novel synthetic pathways (Dmowski & Piasecka-Maciejewska, 1998).

Polymer Science

  • Synthesis of Soluble Fluoro-Polyimides : Research into the synthesis of soluble fluoro-polyimides from fluorine-containing aromatic diamines, including structures related to this compound, highlights its relevance in producing materials with excellent thermal stability and low moisture absorption, which are crucial for advanced materials science applications (Xie et al., 2001).

Photoassisted Degradation Studies

  • Degradation of Trifluoromethyl Benzoic Acid Isomers : A study investigating the degradation of trifluoromethyl benzoic acid isomers under UVC radiation provides valuable information on environmental remediation techniques for the breakdown of persistent organic pollutants in water (Tsukamoto et al., 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

While there is limited information available on the future directions of research involving 4-Fluoro-3-(trifluoromethyl)benzoic acid, its derivatives have been studied for their antimicrobial properties , suggesting potential applications in the development of new antimicrobial agents.

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(trifluoromethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the carboxylic acid group in this compound can chelate with metal centers, such as dysprosium, leading to the formation of pH-tuneable magnetic organometallic clusters . These interactions can modulate the activity of enzymes and proteins, affecting biochemical pathways and cellular processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal centers can lead to changes in cellular redox states, impacting signaling pathways and gene expression . Additionally, this compound can modulate cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . These interactions can result in changes in the enzyme’s conformation and activity, ultimately affecting biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence biochemical pathways . These interactions can affect the overall metabolic profile of cells and tissues, with potential implications for cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, this compound can localize to specific cellular compartments, influencing its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can accumulate in the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components . These localization patterns can affect the compound’s activity and function, influencing cellular processes and biochemical pathways.

Properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBPZYCJUADXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334903
Record name 4-Fluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67515-55-3
Record name 4-Fluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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